molecular formula C11H13F2NO B1485604 trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol CAS No. 1867350-62-6

trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol

Cat. No. B1485604
M. Wt: 213.22 g/mol
InChI Key: IIRIYVQCGFCSAK-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol is an organic compound belonging to the cyclobutanols family. It is a cyclic ether, composed of a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms. It has been studied extensively in recent years due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Diagnostic Imaging in Cancer

trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutane-1-ol, as part of synthetic amino acid analogs like anti-18F-FACBC, is utilized in diagnostic imaging for cancer, particularly in positron emission tomography (PET) studies. These compounds have shown potential in delineating primary and metastatic lesions in various cancers, including prostate cancer and brain tumors. For example, anti-18F-FACBC PET has demonstrated its ability to detect metastatic prostate lesions with high accuracy, indicating its significance in the diagnosis and management of prostate cancer patients. Similarly, for brain tumors, the use of FACBC-PET imaging has been compared with other PET tracers in clinical studies, showing higher contrast and potentially better detection capabilities for glioma diagnosis (Inoue et al., 2014), (Tsuyuguchi et al., 2017).

Radiation Dosimetry and Biodistribution

Studies on the biodistribution and radiation dosimetry of synthetic nonmetabolized amino acid analogs like anti-18F-FACBC in humans are critical for understanding their safety profile and dosimetric implications in clinical settings. Such studies have shown that these compounds exhibit favorable biodistribution patterns and acceptable dosimetry, highlighting their potential for routine clinical use in PET imaging. The nonmetabolized nature of these tracers allows for effective imaging while minimizing radiation exposure to patients (Nye et al., 2007).

Tumor Imaging and Detection

The development of tumor-avid amino acids labeled with fluorine-18, such as FACBC, has provided a new avenue for tumor imaging. These compounds have demonstrated a high affinity for malignant tumors, enabling the noninvasive assessment of metabolic tumor activity through PET imaging. Early human PET studies have shown promising results in the detection of brain tumors, suggesting the broader applicability of these compounds in oncology for both diagnostic and therapeutic monitoring purposes (Shoup et al., 1999).

properties

IUPAC Name

(1R,2R)-2-[(2,4-difluorophenyl)methylamino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-2-1-7(9(13)5-8)6-14-10-3-4-11(10)15/h1-2,5,10-11,14-15H,3-4,6H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRIYVQCGFCSAK-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCC2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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